Product packaging for 5-Iodo-2,4-dimethoxy-6-methylpyrimidine(Cat. No.:CAS No. 107166-93-8)

5-Iodo-2,4-dimethoxy-6-methylpyrimidine

Cat. No.: B187856
CAS No.: 107166-93-8
M. Wt: 280.06 g/mol
InChI Key: MNHCZKPPXAZXED-UHFFFAOYSA-N
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Description

Strategic Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Organic Synthesis

The pyrimidine nucleus is a fundamental component of life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. sigmaaldrich.com This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. sigmaaldrich.com Consequently, pyrimidine derivatives are at the heart of numerous pharmaceutical agents with a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties. nih.gov

The development of efficient synthetic methods to construct and modify the pyrimidine ring is a critical area of research. nih.gov Modern organic synthesis often employs pyrimidines as key intermediates for the construction of more complex molecular architectures. Their utility stems from the ability to introduce a variety of functional groups onto the pyrimidine ring, allowing for the fine-tuning of a molecule's properties.

Overview of Halogenated Pyrimidines as Versatile Synthetic Intermediates

Halogenated pyrimidines are particularly valuable in organic synthesis due to the reactivity of the carbon-halogen bond. chemicalbook.com The presence of a halogen atom, such as iodine, bromine, or chlorine, provides a reactive handle for a multitude of chemical transformations. These include nucleophilic aromatic substitution and, perhaps most significantly, a variety of transition-metal-catalyzed cross-coupling reactions.

Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of halogenation. researchgate.net This capability is instrumental in the synthesis of complex molecules from simpler, readily available starting materials. Iodinated pyrimidines are often favored in these reactions due to the high reactivity of the carbon-iodine bond, which typically allows for milder reaction conditions compared to their brominated or chlorinated counterparts. The strategic placement of a halogen on the pyrimidine ring is therefore a key consideration in the design of synthetic routes for novel compounds.

Contextualizing 5-Iodo-2,4-dimethoxy-6-methylpyrimidine within Specialized Pyrimidine Research

This compound is a specific example of a halogenated pyrimidine that holds potential for specialized applications in organic synthesis. Its structure incorporates several key features: the reactive iodo group at the 5-position, two methoxy (B1213986) groups at the 2- and 4-positions which can influence the ring's electronics and reactivity, and a methyl group at the 6-position.

While extensive research specifically detailing the synthesis and reactivity of this compound is not widely available in publicly accessible literature, its structural motifs suggest its utility as a building block. It can be inferred that this compound would be a valuable precursor for creating more complex, substituted pyrimidines through the cross-coupling reactions mentioned previously. The presence of the methoxy and methyl groups can also serve to modulate the biological activity and physical properties of any resulting derivatives.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on data from chemical suppliers.

PropertyValue
Molecular Formula C₇H₉IN₂O₂
Molecular Weight 280.06 g/mol
CAS Number 107166-93-8
Appearance Solid
InChI Key MNHCZKPPXAZXED-UHFFFAOYSA-N

This data is compiled from publicly available sources from chemical suppliers.

Detailed Research Findings (Contextual)

As specific research on this compound is limited, this section will discuss its potential reactivity and applications based on the known chemistry of its functional groups and the broader class of halogenated pyrimidines.

The primary site of reactivity on this molecule for synthetic transformations is the carbon-iodine bond at the 5-position of the pyrimidine ring. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling , this compound could be reacted with a boronic acid to form a new carbon-carbon bond, attaching a new aryl or vinyl group at the 5-position. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent.

The two methoxy groups at the 2- and 4-positions are generally stable but can be susceptible to nucleophilic displacement under certain conditions, potentially with strong nucleophiles or under acidic conditions that activate the ring. However, they primarily serve to electronically influence the pyrimidine ring, making it more electron-rich than an unsubstituted pyrimidine. This can affect the reactivity of the iodo group in cross-coupling reactions.

Given these characteristics, this compound is a promising intermediate for the synthesis of a library of substituted pyrimidines for screening in drug discovery programs. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent inhibitor of dihydrofolate reductase, highlights the utility of multi-substituted pyrimidines in developing antitumor agents. researchgate.net While not directly involving this compound, this example illustrates the principle of building complex, biologically active molecules from functionalized pyrimidine precursors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9IN2O2 B187856 5-Iodo-2,4-dimethoxy-6-methylpyrimidine CAS No. 107166-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2,4-dimethoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4-5(8)6(11-2)10-7(9-4)12-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHCZKPPXAZXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it reveals the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H NMR Spectroscopy for Proton Environments

High-resolution ¹H NMR spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. Based on the structure of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine, three distinct proton signals are expected, all appearing as singlets due to the absence of adjacent, non-equivalent protons for spin-spin coupling.

The expected signals correspond to:

The three protons of the methyl group at position 6 (C6-CH₃).

The three protons of the methoxy (B1213986) group at position 2 (C2-OCH₃).

The three protons of the methoxy group at position 4 (C4-OCH₃).

The chemical shifts (δ) of these groups are influenced by their local electronic environment on the pyrimidine (B1678525) ring. The two methoxy groups are in different environments and are expected to have slightly different chemical shifts. The methyl group, also attached to the heterocyclic ring, will have its own characteristic shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C6-CH₃~2.5Singlet3H
C2-OCH₃ or C4-OCH₃~4.0Singlet3H
C4-OCH₃ or C2-OCH₃~4.1Singlet3H

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, a total of seven distinct carbon signals are anticipated, corresponding to each unique carbon atom in the structure.

The expected signals include:

One methyl carbon (C6-C H₃).

Two methoxy carbons (-OC H₃).

Four pyrimidine ring carbons (C2, C4, C5, and C6). The carbon atom bearing the iodine (C5) is expected to have a significantly lower chemical shift due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C6-C H₃~20-25
C2-OC H₃~54-56
C4-OC H₃~55-57
C5~75-85
C2~160-165
C4~165-170
C6~170-175

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for confirming the precise connectivity of the molecular structure.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, where all proton groups are isolated, a COSY spectrum would be expected to show no cross-peaks, confirming the lack of H-H coupling and the singlet nature of all signals.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This technique would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, it would show a correlation between the methyl proton signal (~2.5 ppm) and the methyl carbon signal (~20-25 ppm), and between the methoxy proton signals (~4.0-4.1 ppm) and their respective methoxy carbon signals (~54-57 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals longer-range correlations between protons and carbons (typically over two to three bonds), mapping out the complete molecular skeleton. Key expected correlations for this compound would validate the substitution pattern on the pyrimidine ring.

Table 3: Predicted Key HMBC Correlations for Structural Confirmation

Protons (¹H Signal)Correlating Carbons (¹³C Signal over 2-3 bonds)Implication
C6-CHC6, C5Confirms the methyl group is at the C6 position, adjacent to C5.
C2-OCHC2Confirms the methoxy group is attached to the C2 position.
C4-OCHC4Confirms the methoxy group is attached to the C4 position.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific atomic combination. For this compound, with the molecular formula C₇H₉IN₂O₂, HRMS is used to confirm this composition by matching the experimentally measured mass to the theoretically calculated mass.

Calculated Exact Mass for [C₇H₉IN₂O₂ + H]⁺: 280.9730

An experimental HRMS result that matches this calculated value provides unequivocal evidence for the compound's molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like pyrimidine derivatives. It typically transfers molecules from solution into the gas phase as intact, charged ions with minimal fragmentation. In positive ion mode, ESI-MS analysis of this compound would be expected to show a prominent signal corresponding to the protonated molecule, [M+H]⁺.

Expected Molecular Ion: [M+H]⁺

Expected m/z: 281.0 (for the most common isotopes)

The observation of this ion as the base peak or a major peak in the ESI-MS spectrum confirms the molecular weight of the compound.

Fragmentation Pathway Analysis

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (280.08 g/mol ). Key fragmentation pathways would likely involve:

Loss of Iodine: A prominent fragmentation pathway for organic iodides is the cleavage of the carbon-iodine bond, which is relatively weak. This would result in a significant peak at m/z 153, corresponding to the [M-I]⁺ fragment (2,4-dimethoxy-6-methylpyrimidine radical cation). A peak corresponding to the iodine cation (I⁺) at m/z 127 may also be observed. docbrown.info

Loss of Methyl and Methoxy Groups: The fragmentation of the pyrimidine ring and its substituents would also occur. The loss of a methyl radical (•CH₃) from the molecular ion or subsequent fragments is a common pathway. For instance, loss of a methyl group from the methoxy substituent could lead to a fragment. Alpha-cleavage adjacent to the ether oxygen atoms is a characteristic fragmentation for ethers. miamioh.edu

Ring Fragmentation: The pyrimidine ring itself can undergo cleavage. The fragmentation of pyrimidines often involves complex rearrangements and the expulsion of small neutral molecules like HCN or acetonitrile (B52724). nih.govacs.org

A plausible fragmentation cascade could initiate with the loss of an iodine atom, followed by the sequential loss of methyl radicals from the methoxy groups, and subsequent ring fragmentation. The analysis of these fragmentation patterns provides a virtual fingerprint of the molecule, confirming the connectivity of its constituent atoms. nih.govyoutube.com

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePredicted Fragment IonNotes
280[C₇H₉IN₂O₂]⁺Molecular Ion (M⁺)
265[M - CH₃]⁺Loss of a methyl radical
153[M - I]⁺Loss of an iodine atom
127[I]⁺Iodine cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. acs.org The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural components.

Based on general principles and data from similar substituted pyrimidines, the following characteristic peaks can be anticipated: ijirset.comresearchgate.netresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups would be observed in the 2950-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to produce a series of sharp absorption bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the methoxy groups are characteristic and typically appear as strong bands in the 1250-1000 cm⁻¹ region. Asymmetric and symmetric stretching modes may be distinguishable.

C-I Stretching: The C-I bond stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, due to the heavy iodine atom.

The collective presence and specific positions of these absorption bands provide strong evidence for the molecular structure of this compound.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2950-2850C-H StretchMethyl/Methoxy groups
~1600-1450C=N, C=C StretchPyrimidine ring
~1250-1000C-O StretchMethoxy groups
~600-500C-I StretchIodo group

X-ray Crystallography for Solid-State Molecular Structure Determination

For a related compound, 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, X-ray crystallography was instrumental in confirming its structure. nih.gov Similarly, a single crystal of this compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed. This analysis would yield the unit cell dimensions and the precise coordinates of each atom in the molecule.

This data would confirm the planarity of the pyrimidine ring, the positions of the iodo, dimethoxy, and methyl substituents, and any intermolecular interactions, such as hydrogen bonding or stacking, that occur in the solid state. nih.gov

Advanced Analytical Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC-MS)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed. sielc.comgoogle.com The sample would be dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, such as a mixture of acetonitrile and water, would be used to elute the components. sielc.com The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration, allowing for quantitative purity assessment. By detecting and quantifying any impurities, the purity of the sample can be accurately determined.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC-MS could potentially be used for its analysis. The sample would be vaporized and separated based on its boiling point and interactions with the GC column. The separated components would then be introduced into the mass spectrometer, providing a mass spectrum for each peak in the gas chromatogram. This allows for the definitive identification of the main compound and any volatile impurities. A predicted GC-MS spectrum is available for a structurally similar compound, 5-(5-Iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine, which can serve as a guide. hmdb.ca

Both HPLC and GC-MS are invaluable for ensuring the high purity of the final product, which is critical for its use in further research or as a building block in organic synthesis. These techniques are also instrumental in optimizing reaction conditions by monitoring the consumption of starting materials and the formation of the desired product over time. nih.gov

Applications in Complex Organic Synthesis

Role as a Key Building Block for the Construction of Diverse Heterocyclic Frameworks

The carbon-iodine bond in 5-Iodo-2,4-dimethoxy-6-methylpyrimidine serves as a key handle for the introduction of various substituents onto the pyrimidine (B1678525) core through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of diverse and complex heterocyclic frameworks. For instance, the Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting the iodo-pyrimidine with a range of organoboron compounds. libretexts.orgorganic-chemistry.orgnih.gov This methodology has been successfully employed in the synthesis of biaryl compounds and other extended π-systems.

Similarly, the Sonogashira coupling enables the formation of carbon-carbon triple bonds by reacting with terminal alkynes, providing access to alkynyl-substituted pyrimidines which are valuable precursors for more complex structures. wikipedia.orgorganic-chemistry.orglibretexts.org The Heck reaction, another powerful palladium-catalyzed transformation, facilitates the formation of carbon-carbon double bonds through reaction with alkenes. nih.govorganic-chemistry.orgchim.it These coupling strategies, summarized in the table below, demonstrate the immense potential of this compound as a foundational element for building a diverse library of heterocyclic compounds.

Cross-Coupling Reaction Reactant Bond Formed Catalyst System (Typical)
Suzuki-Miyaura CouplingOrganoboron CompoundC-CPd catalyst, Base
Sonogashira CouplingTerminal AlkyneC-C (triple bond)Pd catalyst, Cu co-catalyst, Base
Heck ReactionAlkeneC-C (double bond)Pd catalyst, Base
Buchwald-Hartwig AminationAmineC-NPd catalyst, Ligand, Base

Precursor for the Development of Novel Molecular Scaffolds

The ability to functionalize the pyrimidine ring of this compound at the 5-position allows for the development of novel molecular scaffolds with tailored properties. The introduction of different functional groups via cross-coupling reactions can significantly alter the electronic and steric properties of the resulting molecule, leading to the creation of scaffolds with unique three-dimensional arrangements. These novel scaffolds can serve as the core structures for the development of new chemical entities with potential applications in various fields.

Utility in the Preparation of Chemical Probes and Ligands for Target Identification

The synthesis of chemical probes and ligands is crucial for the identification and validation of biological targets. The versatility of this compound in undergoing various chemical modifications makes it a suitable starting point for the preparation of such molecular tools. For example, the introduction of reporter groups, such as fluorescent tags or biotin (B1667282) labels, can be achieved through functionalization at the iodo-position. These tagged pyrimidine derivatives can then be used in biochemical assays to study protein-ligand interactions and for target identification.

Integration into Multi-Component Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govorganic-chemistry.org While direct examples involving this compound in MCRs are not extensively documented, its structural features suggest its potential as a valuable component in such reactions. The presence of multiple reactive sites could allow for its participation in novel MCRs, leading to the rapid and efficient synthesis of complex, polyfunctionalized pyrimidine derivatives.

Design and Synthesis of Pyrimidine-Based Libraries for Materials Science Applications (excluding biological/clinical)

The pyrimidine core is a component of various materials with interesting photophysical and electronic properties. The ability to systematically modify the structure of this compound through cross-coupling reactions makes it a valuable monomer for the synthesis of pyrimidine-based polymers and materials. By carefully selecting the coupling partners, it is possible to tune the properties of the resulting materials, such as their conductivity, fluorescence, and thermal stability. This approach allows for the creation of libraries of pyrimidine-based materials for applications in fields like organic electronics and photonics.

Future Research Perspectives and Emerging Directions

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future of chemical synthesis for pyrimidine (B1678525) derivatives is increasingly focused on green chemistry principles. Research is actively moving away from traditional, often harsh, condensation reactions towards more sustainable and atom-economical alternatives. A significant area of development is the use of multicomponent reactions (MCRs) which allow for the construction of complex molecules like pyrimidines in a single step from multiple starting materials, minimizing waste.

One promising approach involves an iridium-catalyzed multicomponent synthesis that utilizes amidines and up to three different alcohols to produce highly substituted pyrimidines. nih.govorganic-chemistry.orgacs.orgfigshare.com This method is particularly sustainable as alcohols can be derived from biomass sources like lignocellulose. nih.govfigshare.com The reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen as byproducts, which exemplifies high atom economy. nih.govacs.org

Another innovative strategy is the "Pot, Atom, and Step Economic (PASE)" synthesis. This approach has been successfully applied to create pyrimido[4,5-d]pyrimidines through a multicomponent reaction in water, using iodine as a catalyst and employing energy-efficient microwave or ultrasound irradiation. tandfonline.com Such methods significantly reduce the reliance on volatile organic solvents and lengthy reaction times, aligning with the core tenets of sustainable chemistry.

Synthesis StrategyKey FeaturesByproductsSustainability Aspect
Iridium-Catalyzed MCRUses alcohols (from biomass), regioselective C-C and C-N bond formation. nih.govorganic-chemistry.orgWater, Hydrogen. nih.govacs.orgUtilizes renewable feedstocks, high atom economy. nih.govfigshare.com
PASE SynthesisMulticomponent reaction in water, iodine catalyst, microwave/ultrasound assisted. tandfonline.comMinimal (determined by specific reactants).Avoids organic solvents, energy-efficient. tandfonline.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is paramount for accessing new pyrimidine derivatives and functionalizing existing ones with greater precision. Research is focused on creating catalysts that can operate under milder conditions, offer higher yields, and provide exceptional control over regioselectivity.

Transition-metal catalysis remains a fertile ground for innovation. For instance, copper-catalyzed tandem reactions have been developed for the synthesis of sulfonamide pyrimidine derivatives from components like trichloroacetonitrile and terminal alkynes, proceeding through a [4+2] cycloaddition. mdpi.com Other metals are also showing promise; zirconium-mediated synthesis allows for the [2+2+2] cyclization of ketones with nitriles, and nickel catalysts can facilitate the synthesis of pyrimidines from alcohols and amidines. mdpi.com

Beyond traditional metal catalysis, efforts are being directed towards catalyst- and solvent-free conditions for specific transformations. For example, the [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals can produce tri- and tetrasubstituted pyrimidines without the need for a catalyst, further enhancing the sustainability of the synthesis. mdpi.com The goal is to build a diverse toolbox of catalytic methods that can be tailored to the specific synthetic challenge at hand, enabling the efficient production of complex pyrimidine structures.

Harnessing Advanced Computational Methods for De Novo Design and Mechanistic Prediction

Computational chemistry and artificial intelligence are becoming indispensable tools in modern drug discovery and materials science. For pyrimidine chemistry, these methods offer the potential to accelerate the design of novel compounds with desired properties and to deepen the understanding of reaction mechanisms.

De novo drug design algorithms can construct novel molecules from scratch, rather than screening existing libraries. nih.gov These computational tools explore vast chemical spaces to identify pyrimidine derivatives that are predicted to have high activity and favorable pharmacokinetic profiles. nih.gov By modeling drug-receptor interactions, computer-aided drug discovery (CADD) can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. mdpi.com

Machine learning models are also being employed to predict the outcomes of reactions and to design molecules for specific targets. limes-institut-bonn.de For example, generative neural networks can be fine-tuned to design multi-target compounds. limes-institut-bonn.de Furthermore, computational methods like Density Functional Theory (DFT) are used to elucidate complex reaction pathways, predict transition states, and explain the observed selectivity in catalytic reactions. This mechanistic insight is crucial for optimizing existing synthetic methods and designing more efficient ones.

Implementation of Flow Chemistry and Automated Synthesis for Scalable Production

To meet the demands of pharmaceutical and industrial applications, the scalable production of pyrimidine intermediates like 5-Iodo-2,4-dimethoxy-6-methylpyrimidine is essential. Flow chemistry, in conjunction with automation, is emerging as a powerful technology to transition from laboratory-scale synthesis to large-scale manufacturing. azolifesciences.com

Continuous flow reactors offer significant advantages over traditional batch processing, including superior control over reaction parameters such as temperature, pressure, and reaction time. azolifesciences.comnih.gov This precise control leads to higher product quality, improved yields, and enhanced safety, especially when dealing with hazardous reagents or highly exothermic reactions. azolifesciences.comnih.gov The small reactor volumes and enclosed systems minimize operator exposure to hazardous chemicals. nih.gov

Automated flow synthesis platforms can perform reactions, optimize conditions, and even purify products with minimal human intervention. researchgate.net These systems can rapidly screen different reaction parameters to find the optimal conditions for a given transformation. soci.org For the synthesis of heterocyclic scaffolds like pyrimidones, automated high-temperature and high-pressure flow reactors have been shown to produce compounds in high yields within minutes. acs.org This technology is highly amenable to the fast and efficient scale-up required for industrial production. researchgate.netacs.org

TechnologyAdvantagesApplication in Pyrimidine Synthesis
Flow Chemistry Enhanced control over temperature & pressure, improved safety, better heat/mass transfer, easy scalability. azolifesciences.comnih.govScalable production of pyrimidine intermediates and APIs, synthesis of fused pyrimidinones. acs.org
Automated Synthesis High-throughput screening, real-time reaction optimization, reduced manual labor, increased reproducibility. researchgate.netsoci.orgRapid library synthesis for drug discovery, process development and optimization.

Investigation of Unconventional Activation Methods for Pyrimidine Halides (e.g., Electrochemical, Photoredox)

The functionalization of pyrimidine halides is a cornerstone of pyrimidine chemistry. Future research is exploring unconventional methods to activate the carbon-halogen bond, offering milder and more selective alternatives to traditional cross-coupling reactions. Electrosynthesis and photoredox catalysis are at the forefront of this endeavor.

Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, enabling the activation of otherwise inert chemical bonds under mild conditions. nih.gov This has proven effective for the activation of aryl halides. A particularly innovative strategy is "electron-primed photoredox catalysis" or electrophotocatalysis (EPC), where a catalyst is first activated electrochemically before being excited by light. researchgate.net This dual activation generates super-reducing species capable of cleaving very strong bonds, such as aryl chlorides, and could be readily applied to the C-I bond in this compound. researchgate.netnih.gov

Electrochemical synthesis itself provides a reagent-free method for oxidation and reduction, using electricity as a "traceless" reagent. researchgate.net Combining electrochemistry with photoredox catalysis has been shown to induce potent photoreductant activity in a range of conventional photocatalysts. nih.govnih.gov These advanced methods open new avenues for the functionalization of pyrimidine halides, allowing for the formation of C-C and C-heteroatom bonds under exceptionally mild conditions, which would be difficult to achieve with conventional thermal methods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Iodo-2,4-dimethoxy-6-methylpyrimidine, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis typically involves halogenation of a pyrimidine precursor. For example, iodination at the 5-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., DCM or THF), and stoichiometry of iodine sources significantly impact yield. Post-reaction purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product .
  • Key Variables :

  • Catalyst : Lewis acids enhance electrophilic substitution.
  • Solvent : Polar aprotic solvents improve iodine activation.
  • Purification : HPLC or TLC monitoring ensures purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy groups at 2,4-positions and methyl at 6-position). The iodine atom’s electronegativity causes deshielding of adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z 311). Isotopic patterns (e.g., iodine’s 127/129 amu split) validate halogen presence .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns with methanol/water gradients .

Q. How does the iodine substituent influence reactivity in further functionalization?

  • Methodological Answer : The iodine atom acts as a leaving group in nucleophilic aromatic substitution (SNAr). For example, coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts (Pd(PPh₃)₄) and aryl boronic acids. Steric hindrance from methoxy groups may slow reactivity, necessitating higher temperatures (80–100°C) or microwave-assisted synthesis .
  • Reactivity Comparison :

Substituent Reactivity in SNAr Typical Catalysts
IodoHighPd(PPh₃)₄, CuI
BromoModeratePd(dba)₂
ChloroLowRequires strong base

Advanced Research Questions

Q. How to design experiments to assess its potential as a kinase inhibitor?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or HER2). Pre-incubate the compound (1–100 µM) with the kinase and ATP, then quantify inhibition via luminescence .
  • Dose-Response Curves : Calculate IC₅₀ values using non-linear regression (GraphPad Prism). Include positive controls (e.g., staurosporine) and validate with triplicate runs .
    • Key Parameters :
  • Selectivity Screening : Test against a kinase panel (e.g., 50+ kinases) to identify off-target effects .

Q. What strategies mitigate contradictory data in biological activity studies?

  • Methodological Answer :

  • Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to account for variability. For example, inconsistent IC₅₀ values may arise from assay plate edge effects, requiring randomization .
  • Meta-Analysis : Compare results across published studies (e.g., PubChem BioAssay data) to identify consensus trends .

Q. How to optimize solubility for in vitro studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO stock solutions (<1% v/v) diluted in PBS with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • pH Adjustment : Protonate/deprotonate using buffers (pH 2–9) to exploit ionizable groups. Methoxy substituents reduce polarity, requiring surfactants (e.g., Tween-80) for cell-based assays .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets. The iodine atom’s van der Waals radius (1.98 Å) may sterically clash with residues like Thr790 in EGFR .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

Q. How to resolve discrepancies in synthetic yields reported in literature?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary factors (temperature, catalyst loading) using a factorial design to identify critical parameters. For example, iodine stoichiometry >2 equiv. may reduce byproducts .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching times .

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Reactant of Route 1
5-Iodo-2,4-dimethoxy-6-methylpyrimidine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.